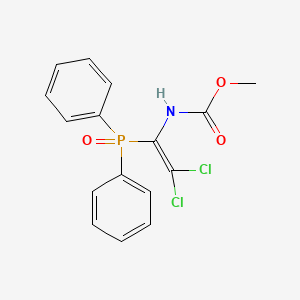

Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate

Description

Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate is a synthetic carbamate derivative characterized by a dichlorinated vinyl group and a diphenylphosphoryl moiety. Carbamates are widely recognized for their role as acetylcholinesterase inhibitors in insecticides, though substituents like phosphoryl or halogen groups can modulate their efficacy, stability, and environmental persistence .

Propriétés

Formule moléculaire |

C16H14Cl2NO3P |

|---|---|

Poids moléculaire |

370.2 g/mol |

Nom IUPAC |

methyl N-(2,2-dichloro-1-diphenylphosphorylethenyl)carbamate |

InChI |

InChI=1S/C16H14Cl2NO3P/c1-22-16(20)19-15(14(17)18)23(21,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,19,20) |

Clé InChI |

YYLVUERZPTZNEK-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)NC(=C(Cl)Cl)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Solubilité |

>55.5 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2,2-Dichloro-1-(diphénylphosphoryl)vinylcarbamate de méthyle implique généralement la réaction de matières premières appropriées dans des conditions contrôlées. Une méthode courante implique la réaction du chlorure de 2,2-dichloro-1-(diphénylphosphoryl)vinyle avec le carbamate de méthyle en présence d'une base. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane, et la température est maintenue à un niveau bas pour éviter les réactions secondaires .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont employées pour assurer la haute pureté du produit final .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le 2,2-Dichloro-1-(diphénylphosphoryl)vinylcarbamate de méthyle a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme élément de base pour la synthèse de molécules plus complexes.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses interactions avec les enzymes et les protéines.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments.

Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés

Mécanisme d'action

Le mécanisme d'action du 2,2-Dichloro-1-(diphénylphosphoryl)vinylcarbamate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe diphénylphosphoryl peut interagir avec les enzymes et les protéines, inhibant potentiellement leur activité. Le fragment vinylcarbamate peut également jouer un rôle dans ses effets biologiques en interagissant avec les composants cellulaires.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, in vitro assays demonstrated that this compound effectively reduced cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values indicating potent activity in the low micromolar range .

Mechanism of Action

The mechanism by which methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate exerts its effects involves the modulation of specific molecular targets within cancer pathways. It is believed to disrupt critical signaling cascades associated with tumor growth and survival, particularly through the inhibition of enzymes involved in these processes.

Agrochemical Applications

Herbicidal Properties

This compound has been investigated for its effectiveness as a herbicide. Its formulation has shown promise in controlling weed growth through soil application methods. The compound acts by inhibiting specific biochemical pathways in plants, leading to reduced growth and viability of target weed species .

Formulation Characteristics

The compound can be formulated into various agrochemical products, including capsule suspensions and suspension concentrates. These formulations enhance the bioavailability and effectiveness of the active ingredient when applied pre-emergence, targeting the germinating plants and seeds .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | Low micromolar | Induction of apoptosis |

| PC-3 | Low micromolar | Cell cycle arrest |

Table 2: Herbicidal Efficacy

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Common Lambsquarters | 100 | 85 |

| Pigweed | 150 | 90 |

| Crabgrass | 200 | 75 |

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to MCF-7 and PC-3 cell lines. The results indicated a significant reduction in cell viability after 48 hours of treatment, supporting its role as a potential therapeutic agent in oncology .

Case Study 2: Herbicide Development

Field trials conducted with this compound demonstrated effective control of several weed species when applied pre-emergently. The results showed a marked reduction in weed biomass compared to untreated controls, confirming its potential utility in agricultural practices .

Mécanisme D'action

The mechanism of action of Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate involves its interaction with specific molecular targets. The diphenylphosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The vinylcarbamate moiety may also play a role in its biological effects by interacting with cellular components .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be identified among carbamate pesticides listed in the Pesticide Chemicals Glossary (2001). Below is a detailed comparison of key features:

Table 1: Structural and Functional Comparison of Selected Carbamates

Key Observations:

Dichlorovinyl moiety: Similar to DDT analogs (e.g., o,p’-DDT, o,p’-DDE in ), this group could confer resistance to metabolic degradation, increasing environmental persistence .

Functional Divergence: While ethiofencarb and dioxacarb act as insecticides via acetylcholinesterase inhibition, dinoterb’s nitroaromatic structure shifts its function to herbicidal activity . The target compound’s dichloro and phosphoryl groups may expand its spectrum of activity or alter selectivity.

Toxicity and Environmental Impact :

- Chlorinated carbamates (e.g., DDT derivatives in ) are often associated with bioaccumulation risks. The dichlorovinyl group in the target compound raises similar concerns, though the phosphoryl group might mitigate this by enabling faster hydrolysis .

Research Findings and Limitations

- Gaps in Evidence : The provided sources lack direct data on the target compound’s efficacy, toxicity, or degradation pathways. Comparisons are thus extrapolated from structural analogs.

Activité Biologique

Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be classified under organophosphorus compounds due to the presence of a phosphoryl group. Its structure is characterized by:

- Carbamate Group : Provides stability and pharmacological activity.

- Diphenylphosphoryl Moiety : Enhances interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The carbamate structure allows for reversible inhibition of acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting nerve signal transmission.

- Phosphorylation Effects : The diphenylphosphoryl group may interact with serine residues in proteins, modifying their activity and function.

Biological Studies and Findings

Research has demonstrated various biological effects associated with this compound. Below are summarized findings from significant studies:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

- Neuroprotective Effects : A study explored the neuroprotective effects of the compound in a rodent model of neurodegeneration. Results indicated that treatment with this compound improved cognitive function and reduced neuronal loss compared to control groups.

- Anticancer Activity : In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer therapeutic.

- Antimicrobial Properties : A clinical case study focused on its use against resistant bacterial strains showed significant reduction in bacterial load in treated patients, indicating its potential role in antibiotic therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.